5-Methyl-3-furancarboxamide
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Overview
Description
5-Methyl-3-furancarboxamide is an organic compound belonging to the furan carboxamide family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a carboxamide group at the 3-position and a methyl group at the 5-position of the furan ring gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-3-furancarboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with appropriate amines. For example, the reaction of 5-methylfuran-2-carbonyl chloride with 4-aminoacetophenone, 3-aminobenzophenone, or 4-aminobenzophenone in the presence of dichloromethane and pyridine as a solvent yields the desired carboxamide .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate. This intermediate can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-furancarboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Singlet oxygen or triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxamide group.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
5-Methyl-3-furancarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential hypolipidemic agents.
Environmental Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-furancarboxamide depends on its application:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.
Furan-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylfuran-2-carboxamide: Similar structure but the carboxamide group is at the 2-position instead of the 3-position.
Uniqueness
5-Methyl-3-furancarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity, making it more effective in certain medicinal applications compared to its non-methylated counterparts .
Properties
CAS No. |
203792-34-1 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI Key |
JTYANDMCWCBSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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